

# structure-activity relationship (SAR) studies of 2,3-Dihydrobenzofuran-4-carboxylic acid analogs

**Author:** BenchChem Technical Support Team. **Date:** January 2026

| Compound of Interest      |                                         |
|---------------------------|-----------------------------------------|
| Compound Name:            | 2,3-Dihydrobenzofuran-4-carboxylic acid |
| Cat. No.:                 | B122184                                 |
| <a href="#">Get Quote</a> |                                         |

## The 2,3-Dihydrobenzofuran-4-carboxylic Acid Scaffold: A Privileged Motif for Drug Discovery

The 2,3-dihydrobenzofuran core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in numerous biologically active natural products and synthetic compounds.<sup>[1][2]</sup> Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, making it an attractive starting point for the design of targeted therapeutic agents. The addition of a carboxylic acid at the 4-position introduces a key interaction point, often utilized for anchoring to biological targets or improving pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of **2,3-dihydrobenzofuran-4-carboxylic acid** analogs and related derivatives, offering insights into their therapeutic potential across various disease areas.

### Targeting Cancer: PARP-1 Inhibition and Beyond

The 2,3-dihydrobenzofuran scaffold has been successfully exploited in the development of potent inhibitors for poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme critical for DNA repair and a key target in oncology.<sup>[3][4]</sup>

### Structure-Activity Relationship of PARP-1 Inhibitors

Initial lead compounds based on a 2,3-dihydrobenzofuran-7-carboxamide core demonstrated moderate PARP-1 inhibitory activity.<sup>[3][4]</sup> Systematic modifications revealed several key SAR trends:

- Substitutions at the 2-position: The introduction of substituted benzylidene groups at the 2-position of the dihydrobenzofuran ring was found to be highly advantageous for potency.<sup>[3][4]</sup>
- Polar groups on the benzylidene ring: Analogs bearing polar hydroxyl groups, particularly at the 4'-position of the benzylidene moiety, showed enhanced inhibitory activity. For instance, a 3',4'-dihydroxybenzylidene substituted analog exhibited a 30-fold improvement in potency compared to the initial lead.<sup>[3][4]</sup> This is likely due to favorable interactions with amino acid residues like Asp766 in the PARP-1 active site.<sup>[3]</sup>
- Heterocyclic extensions: Attaching various heterocycles to the 4'-hydroxyl or 4'-amino group of the benzylidene ring led to a significant boost in PARP-1 inhibition.<sup>[3][4]</sup>

These findings underscore the importance of the substituent at the 2-position in driving the potency of this class of PARP-1 inhibitors.

### Table 1: Comparative PARP-1 Inhibitory Activity of 2,3-Dihydrobenzofuran Analogs

| Compound        | Core Structure                      | Substitution at 2-position                | IC50 (µM)           |
|-----------------|-------------------------------------|-------------------------------------------|---------------------|
| Lead Compound 3 | 2,3-Dihydrobenzofuran-7-carboxamide | Unsubstituted                             | 9.45[3][4]          |
| Compound 54     | 2,3-Dihydrobenzofuran-7-carboxamide | 4'-Methoxybenzylidene                     | >1[3]               |
| Compound 57     | 2,3-Dihydrobenzofuran-7-carboxamide | 4'-Hydroxybenzylidene                     | 0.531[3]            |
| Compound 58     | 2,3-Dihydrobenzofuran-7-carboxamide | 3',4'-Dihydroxybenzylidene                | 0.531[3]            |
| Compound 59     | 2,3-Dihydrobenzofuran-7-carboxamide | 2',4'-Dihydroxybenzylidene                | 0.753[3]            |
| Compound 66     | 2,3-Dihydrobenzofuran-7-carboxamide | Heterocycle at 4'-position of benzylidene | 0.079 - 0.718[3][4] |

## Anticancer Activity via NF-κB Inhibition

In addition to direct enzyme inhibition, 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have demonstrated potent cytotoxic activities against a range of human cancer cell lines.[5][6] Their mechanism of action is linked to the inhibition of NF-κB transcriptional activity.[5] The structure-activity relationship studies on these analogs revealed that hydrophobic groups on the N-phenyl ring enhanced NF-κB inhibitory activity, while the presence of a 4'-hydroxy group on the N-phenyl ring was crucial for outstanding anticancer activity.[5]

## Experimental Protocols

### General Synthesis of 2,3-Dihydrobenzofuran-7-carboxamide PARP-1 Inhibitors

The synthesis of the 2,3-dihydrobenzofuran-7-carboxamide core typically begins with the carboxylation of 2,3-dihydrobenzofuran at the 7-position.[4] This is achieved through lithiation followed by quenching with dry ice.[4] The resulting carboxylic acid is then converted to the primary carboxamide.[3][4] Further modifications, such as the introduction of substituents at the 2-position, can be achieved through various synthetic routes.[4]



[Click to download full resolution via product page](#)

Caption: General synthetic workflow for 2,3-dihydrobenzofuran-7-carboxamide analogs.

## PARP-1 Enzyme Inhibitory Assay

The inhibitory activity of the synthesized compounds against PARP-1 is typically evaluated using an *in vitro* enzyme assay. This assay measures the incorporation of biotinylated ADP-ribose onto a histone substrate in the presence of the test compound. The amount of incorporated biotinylated ADP-ribose is then quantified, usually through a colorimetric or fluorescent method, allowing for the determination of the IC50 value for each compound.[3]

## Combating Inflammation: Targeting Key Inflammatory Mediators

The 2,3-dihydrobenzofuran scaffold has also proven to be a valuable template for the development of anti-inflammatory agents.[7][8][9] These compounds exert their effects by inhibiting the production of key pro-inflammatory mediators.

## Inhibition of Prostaglandin Synthesis

A series of 2,3-dihydrobenzofuran-2-one analogs have been synthesized and shown to be potent inhibitors of prostaglandin synthesis.<sup>[7]</sup> The SAR studies of these compounds highlighted the importance of specific substitutions on the aromatic ring. Compounds with an alkyl or aryl group at the 6-position and a chlorine atom at the 5-position were particularly powerful anti-inflammatory agents.<sup>[7]</sup> One of the most active compounds, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one, was found to be more potent than the well-known anti-inflammatory drug diclofenac in several in vivo models of inflammation.<sup>[7]</sup>

## Modulation of Cytokine and Chemokine Production

Fluorinated benzofuran and dihydrobenzofuran derivatives have been investigated for their ability to suppress lipopolysaccharide (LPS)-stimulated inflammation in macrophages.<sup>[8][9]</sup> Several of these compounds effectively inhibited the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), leading to a decrease in the secretion of inflammatory mediators such as prostaglandin E2 (PGE2), interleukin-6 (IL-6), and Chemokine (C-C) Ligand 2 (CCL2).<sup>[8][9]</sup> The SAR analysis suggested that the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups enhances the biological effects of these benzofuran derivatives.<sup>[8][9]</sup>

**Table 2: Anti-inflammatory Activity of Fluorinated 2,3-Dihydrobenzofuran Analogs**

| Compound   | Key Substituents          | IC50 PGE2 (μM) | IC50 IL-6 (μM) | IC50 CCL2 (μM) | IC50 NO (μM)          |
|------------|---------------------------|----------------|----------------|----------------|-----------------------|
| Compound 2 | Difluoro, Bromo, Carboxyl | 1.92           | 1.23           | >10            | 2.4 <sup>[8][9]</sup> |
| Compound 3 | Difluoro, Bromo, Ester    | 1.48           | 9.04           | 1.5            | 5.2 <sup>[8][9]</sup> |
| Compound 8 | Monofluoro, Hydroxyl      | >50            | 4.8            | 19.3           | >50 <sup>[8][9]</sup> |

```
digraph "Anti_inflammatory_Pathway" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9];

LPS [label="LPS", fillcolor="#4285F4"];
Macrophage [label="Macrophage"];
NFkB [label="NF-κB Activation"];
COX2 [label="COX-2 Expression"];
NOS2 [label="NOS2 Expression"];
PGE2 [label="PGE2 Production"];
NO [label="NO Production"];
Inflammation [label="Inflammation", fillcolor="#FBBC05", fontcolor="#202124"];
Dihydrobenzofuran [label="2,3-Dihydrobenzofuran Analogs", shape=ellipse, fillcolor="#34A853"];

LPS -> Macrophage;
Macrophage -> NFkB;
NFkB -> COX2;
NFkB -> NOS2;
COX2 -> PGE2;
NOS2 -> NO;
PGE2 -> Inflammation;
NO -> Inflammation;
Dihydrobenzofuran -> COX2 [label="Inhibit"];
```

```
Dihydrobenzofuran -> NOS2 [label="Inhibit"];  
}
```

Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of 2,3-dihydrobenzofuran analogs.

## Diverse Biological Targets and Future Perspectives

The versatility of the 2,3-dihydrobenzofuran scaffold extends to a range of other biological targets. Analogs have been developed as:

- PTP-MEG2 inhibitors: A series of novel dibenzofuran derivatives, which share a similar core structure, have been synthesized and identified as potent and selective inhibitors of protein tyrosine phosphatase Meg2 (PTP-MEG2).[\[10\]](#)
- SERCA2a activators: SAR-guided development has led to the discovery of dihydrobenzofuran analogs that can activate the sarco/endoplasmic reticulum Ca<sup>2+</sup>-ATPase 2a (SERCA2a), a potential therapeutic target for cardiovascular diseases.[\[11\]](#)
- mPGES-1 inhibitors: 2,3-Dihydrobenzofurans have been proposed as privileged structures for designing inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), another key enzyme in the inflammatory pathway.[\[12\]](#)
- GPR119 agonists: Through medicinal chemistry design, dihydrobenzofuran derivatives have been evolved into potent agonists of G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes.[\[13\]](#)

The continued exploration of the chemical space around the **2,3-dihydrobenzofuran-4-carboxylic acid** scaffold and its analogs holds significant promise for the discovery of novel therapeutics for a wide range of diseases. Future efforts will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds to translate their preclinical efficacy into clinical success.

## References

- Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. *Journal of Medicinal Chemistry*. [\[Link\]](#)
- Synthesis, bioactivity, 3D-QSAR studies of novel dibenzofuran derivatives as PTP-MEG2 inhibitors. *PMC*. [\[Link\]](#)
- SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applic
- 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. *PubMed*. [\[Link\]](#)
- Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. *PubMed*. [\[Link\]](#)
- Synthesis and Structure-Activity Relationship of Dihydrobenzofuran Derivatives as Novel Human GPR119 Agonists. *PubMed*. [\[Link\]](#)
- 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. *Journal of Medicinal Chemistry*. [\[Link\]](#)
- Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors. *PubMed*. [\[Link\]](#)
- Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. *PMC*. [\[Link\]](#)
- Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB.
- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. *PMC*. [\[Link\]](#)
- Natural source, bioactivity and synthesis of benzofuran deriv
- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.
- Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. *PubMed*. [\[Link\]](#)
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. *PMC*. [\[Link\]](#)
- Anticancer therapeutic potential of benzofuran scaffolds. *PMC*. [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Structure-Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF- $\kappa$ B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 7. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, bioactivity, 3D-QSAR studies of novel dibenzofuran derivatives as PTP-MEG2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [structure-activity relationship (SAR) studies of 2,3-Dihydrobenzofuran-4-carboxylic acid analogs]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b122184#structure-activity-relationship-sar-studies-of-2-3-dihydrobenzofuran-4-carboxylic-acid-analogs>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)